3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine
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Overview
Description
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to the valine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine typically involves multiple steps. One common method includes the reaction of D-valine with 2-nitrobenzenethiol in the presence of a suitable coupling agent. The reaction is usually carried out under mild conditions to ensure the stability of the product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies related to protein structure and function due to its amino acid nature.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine: Similar structure but with the L-valine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-alanine: Similar structure but with an alanine backbone.
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-leucine: Similar structure but with a leucine backbone.
Uniqueness
3-Methyl-N-[(2-nitrophenyl)sulfanyl]-D-valine is unique due to its specific combination of functional groups and the D-valine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
62965-38-2 |
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Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
(2R)-3,3-dimethyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)10(11(15)16)13-19-9-7-5-4-6-8(9)14(17)18/h4-7,10,13H,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
OCDLQGIFMOTVRD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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